molecular formula C10H9N3O2 B13878316 2-methyl-4-nitro-1-phenyl-1H-imidazole CAS No. 41384-82-1

2-methyl-4-nitro-1-phenyl-1H-imidazole

Katalognummer: B13878316
CAS-Nummer: 41384-82-1
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: QEDFIVOBVCLEML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-4-nitro-1-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 4-position, and a phenyl group at the 1-position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-nitro-1-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions, which rapidly affords the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-4-nitro-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-4-amino-1-phenyl-1H-imidazole.

    Reduction: Formation of 2-methyl-4-amino-1-phenyl-1H-imidazole.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-methyl-4-nitro-1-phenyl-1H-imidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-methyl-4-nitro-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

2-methyl-4-nitro-1-phenyl-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

41384-82-1

Molekularformel

C10H9N3O2

Molekulargewicht

203.20 g/mol

IUPAC-Name

2-methyl-4-nitro-1-phenylimidazole

InChI

InChI=1S/C10H9N3O2/c1-8-11-10(13(14)15)7-12(8)9-5-3-2-4-6-9/h2-7H,1H3

InChI-Schlüssel

QEDFIVOBVCLEML-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CN1C2=CC=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.